molecular formula C16H11Cl3N4O2 B14923097 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide

4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide

Cat. No.: B14923097
M. Wt: 397.6 g/mol
InChI Key: OSYZKGPCVMDAFW-VZUCSPMQSA-N
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Description

4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, multiple chlorine atoms, and a cyano group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide involves several steps. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Introduction of the cyano group: This step involves the reaction of the intermediate with a cyanating agent such as sodium cyanide.

    Final coupling: The final step involves coupling the intermediate with 2,4-dichlorophenylprop-2-enoyl chloride under appropriate conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[(2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethyl-1H-pyrazole-1-carboxamide include:

These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C16H11Cl3N4O2

Molecular Weight

397.6 g/mol

IUPAC Name

4-chloro-N-[(E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoyl]-3,5-dimethylpyrazole-1-carboxamide

InChI

InChI=1S/C16H11Cl3N4O2/c1-8-14(19)9(2)23(22-8)16(25)21-15(24)11(7-20)5-10-3-4-12(17)6-13(10)18/h3-6H,1-2H3,(H,21,24,25)/b11-5+

InChI Key

OSYZKGPCVMDAFW-VZUCSPMQSA-N

Isomeric SMILES

CC1=C(C(=NN1C(=O)NC(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/C#N)C)Cl

Canonical SMILES

CC1=C(C(=NN1C(=O)NC(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C#N)C)Cl

Origin of Product

United States

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